molecular formula C14H15IN2O2 B2660403 (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide CAS No. 85239-46-9

(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide

Cat. No.: B2660403
CAS No.: 85239-46-9
M. Wt: 370.19
InChI Key: GTCPHUQIYFODEP-YDALLXLXSA-N
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Description

(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide is a β-carboline derivative characterized by a pyridoindole core with a methyl ester group at position 3, a methyl substituent at position 1, and a hydroiodide counterion.

Key Attributes (Inferred):

  • Molecular Formula: C₁₃H₁₅IN₂O₂ (hydroiodide salt of the free base C₁₃H₁₄N₂O₂).
  • Molecular Weight: ~358.17 g/mol (free base: 230.26 + HI: 127.91).
  • Core Structure: Pyrido[3,4-b]indole with methyl ester (COOCH₃) and methyl (CH₃) groups.
  • Stereochemistry: S-configuration at position 3, critical for biological interactions.

Properties

IUPAC Name

methyl (3S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.HI/c1-8-13-10(7-12(15-8)14(17)18-2)9-5-3-4-6-11(9)16-13;/h3-6,12,16H,7H2,1-2H3;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCPHUQIYFODEP-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CC2=C1NC3=CC=CC=C23)C(=O)OC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H](CC2=C1NC3=CC=CC=C23)C(=O)OC.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of pyridoindole derivatives, including (S)-methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide, as promising antiviral agents. The compound has shown effectiveness against various viruses:

  • Herpes Simplex Virus (HSV) : Research indicates that compounds with similar structures exhibit significant antiviral activity against HSV-1. For instance, derivatives such as harmaline have been noted for their inhibitory effects on viral replication .
  • Human Immunodeficiency Virus (HIV) : There is evidence suggesting that certain pyridoindole derivatives possess anti-HIV properties. Specific modifications to the indole structure can enhance their efficacy against HIV reverse transcriptase .

Anticancer Properties

The compound's structural characteristics position it as a potential candidate for anticancer drug development:

  • Mechanism of Action : Indole derivatives are known to interact with various biological targets involved in cancer progression. The ability to modulate signaling pathways may contribute to their anticancer effects .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines. For example, hybrid compounds combining indole and isoxazole scaffolds have shown promising results in inhibiting cancer cell proliferation .

Neuroprotective Effects

Neuroprotection is another area where this compound may play a role:

  • Neurite Outgrowth : Compounds derived from indoles have been investigated for their ability to promote neuronal repair following injuries. The enhancement of neurite outgrowth has been linked to the modulation of neurotrophic factors .

Summary Table of Applications

Application AreaActivityReferences
AntiviralEffective against HSV and HIV
AnticancerCytotoxicity in cancer cell lines
NeuroprotectionPromotes neurite outgrowth

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. Research suggests that it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds sharing the pyrido[3,4-b]indole scaffold, highlighting substituents, stereochemistry, and applications.

Table 1: Comparative Analysis of Pyrido[3,4-b]indole Derivatives
Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Industrial Relevance Sources
(S)-Target Hydroiodide C₁₃H₁₅IN₂O₂ 358.17 1-Methyl, 3-COOCH₃, hydroiodide salt Not explicitly stated; inferred bioactivity
(S)-Methyl 2,3,4,9-tetrahydro... hydrochloride (83159-19-7) C₁₃H₁₅ClN₂O₂ 266.72 3-COOCH₃, hydrochloride salt Intermediate in synthetic chemistry; H319 hazard (eye irritation)
(1S,3R)-Methyl-1-(3,4-methylenedioxyphenyl)... (171596-42-2) C₂₀H₁₈N₂O₄ 350.37 3,4-Methylenedioxyphenyl, 3-COOCH₃ Tadalafil impurity; PDE5 inhibitor analog
(3S)-1-Methyl-... carboxylic acid (300680-10-8) C₁₃H₁₄N₂O₂ 230.26 3-COOH (free acid), 1-methyl Potential neuromodulator; Parchem product
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate derivatives (e.g., 1219810-16-8) C₂₃H₂₁ClN₂O₅ 440.88 Chloroacetyl, methoxycarbonylphenyl GPx4 inhibitor (antioxidant applications)

Key Differentiators

Substituent Effects
  • 1-Methyl Group : Present in the target compound and (3S)-1-methyl-... carboxylic acid (300680-10-8). This group enhances lipophilicity and may influence receptor binding .
  • 3,4-Methylenedioxyphenyl : Found in 171596-42-2, this substituent is associated with PDE5 inhibition (e.g., tadalafil analogs) and highlights the role of aromatic moieties in therapeutic activity .
  • Salt Form: The hydrochloride (83159-19-7) and hydroiodide salts differ in solubility and stability.
Stereochemistry
  • The S-configuration at position 3 in the target compound contrasts with the (1S,3R) configuration in 171596-42-2, which is critical for tadalafil’s stereospecific PDE5 inhibition .

Biological Activity

(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide, with the CAS number 85239-46-9, is a compound of increasing interest in pharmacological research. This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15IN2O2
  • Molecular Weight : 370.19 g/mol
  • Synthesis : Typically synthesized from L-Tryptophan derivatives through various chemical reactions .

Biological Activity Overview

The biological activity of this compound has been investigated concerning its antiviral, anticancer, and neuroprotective properties.

Antiviral Activity

Research indicates that compounds related to pyridoindoles exhibit significant antiviral properties. For instance, derivatives have shown efficacy against various viruses including HSV and SARS-CoV-2:

CompoundVirus TargetIC50 (μM)Reference
HarmalineHSV-15–28
Trimer CompoundSARS-CoV-20.64 ± 0.47

These findings suggest that this compound may possess similar antiviral potential.

Anticancer Activity

The anticancer potential of pyridoindoles has been documented in various studies. For example:

  • Cytotoxicity : Compounds derived from marine sources have shown cytotoxic effects against human cancer cell lines such as HT-29 and A549.
CompoundCancer Cell LineIC50 (μM)Reference
Aplysinopsin DerivativeHT-2933
Other PyridoindolesA549Various values reported

These results indicate a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

Pyridoindoles are also being studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties that could be beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Viral Replication : Similar to other indole derivatives that inhibit viral entry and replication.
  • Cytotoxicity Induction : Through apoptosis in cancer cells.
  • Antioxidant Activity : Reducing oxidative stress in neuronal cells.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Antiviral Screening : A study demonstrated that trimer compounds based on indole structures effectively inhibited SARS-CoV-2 entry without significant cytotoxicity .
  • Cancer Research : Marine-derived indole alkaloids displayed potent activity against multiple cancer cell lines, suggesting a need for further investigation into their mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for (S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cyclization or reductive amidation, as seen in analogous pyridoindole derivatives . Key steps include:

  • Using formic acid derivatives as CO surrogates to reduce nitro intermediates .
  • Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity .
    • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry via circular dichroism (CD) or chiral chromatography .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR in deuterated chloroform or DMSO to assign protons (e.g., indole NH at δ 10–12 ppm) and methyl/carboxylate groups .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • X-ray Crystallography : For absolute configuration verification, grow single crystals in methanol/water mixtures and analyze space group parameters .

Q. What safety protocols are critical for handling this hydroiodide salt?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at 2–10°C to prevent iodide oxidation or hydrolysis .
  • PPE : Use nitrile gloves, chemical goggles, and lab coats. Employ local exhaust ventilation to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize with sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated organic salts .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s electronic properties for target binding?

  • Methodological Answer :

  • Basis Set Selection : Use 6-311++G(d,p) for high accuracy in HOMO-LUMO gap calculations, critical for predicting charge-transfer interactions .
  • Solvent Effects : Perform COSMO-RS simulations in water or DMSO to model solvation effects on reactivity .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., lone pair donation from indole nitrogen) to rationalize stability or tautomerism .

Q. How can researchers address contradictions in stability data during long-term experimental assays?

  • Methodological Answer :

  • Sample Degradation Mitigation : Use continuous cooling (4°C) during assays to slow organic degradation, as seen in HSI-based pollution studies .
  • Control Experiments : Include spiked samples with fresh compound to differentiate degradation from matrix interference .
  • Kinetic Monitoring : Track stability via UV-Vis spectroscopy (λ = 280 nm for indole absorbance) at timed intervals .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign absolute configuration .
  • Crystallographic Validation : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to enhance diffraction resolution .

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